[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The 2,4-difluorophenyl group is a phenyl group substituted with two fluorine atoms at the 2nd and 4th positions .
Synthesis Analysis
Benzofuran derivatives can be synthesized from 2-acetylbenzofurans . Oxazole derivatives can be synthesized from various precursors, including nitriles and carboxylic acids . The synthesis of a specific compound like “[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate” would likely involve multiple steps and specific reagents.Molecular Structure Analysis
Benzofuran is a planar molecule, which may contribute to its ability to interact with other molecules through pi-pi stacking . Oxazole is a polar molecule due to the presence of electronegative oxygen and nitrogen atoms . The 2,4-difluorophenyl group is also polar due to the electronegative fluorine atoms .Chemical Reactions Analysis
Benzofuran and oxazole moieties can participate in various chemical reactions. For example, benzofuran can undergo electrophilic substitution reactions , and oxazole can undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, oxazole is a stable liquid at room temperature with a boiling point of 69 °C .Mechanism of Action
Target of Action
It’s known that benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have also shown potent antibacterial activity .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.
Result of Action
Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis , suggesting that this compound may have similar effects.
Future Directions
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2NO4/c20-12-5-6-14(15(21)8-12)17-9-13(22-26-17)10-24-19(23)18-7-11-3-1-2-4-16(11)25-18/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXDITFSXXULEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.